3-Butyn-2-ol, 2-methyl-4-(6-methyl-3-pyridyl)-
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Overview
Description
3-Butyn-2-ol, 2-methyl-4-(6-methyl-3-pyridyl)- is a chemical compound with a unique structure that includes both an alkyne and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyn-2-ol, 2-methyl-4-(6-methyl-3-pyridyl)- can be achieved through several methods. One common approach involves the condensation of acetylene with acetone, promoted by either a base (Favorskii reaction) or Lewis acid catalysts . This method is widely used due to its efficiency and the availability of starting materials.
Industrial Production Methods
On an industrial scale, 3-Butyn-2-ol, 2-methyl-4-(6-methyl-3-pyridyl)- is produced as a precursor to terpenes and terpenoids . The large-scale production involves optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Butyn-2-ol, 2-methyl-4-(6-methyl-3-pyridyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Selective hydrogenation of the alkyne group can yield alkenes or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Palladium on carbon (Pd/C) is often used as a catalyst for hydrogenation reactions.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for converting the hydroxyl group to halides.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Halides or other substituted derivatives.
Scientific Research Applications
3-Butyn-2-ol, 2-methyl-4-(6-methyl-3-pyridyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-Butyn-2-ol, 2-methyl-4-(6-methyl-3-pyridyl)- involves its interaction with specific molecular targets and pathways. The alkyne group can participate in cycloaddition reactions, while the pyridine ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-butyn-2-ol: Similar structure but lacks the pyridine ring.
3-Butyn-2-ol: Similar alkyne group but different substituents.
Uniqueness
3-Butyn-2-ol, 2-methyl-4-(6-methyl-3-pyridyl)- is unique due to the presence of both an alkyne and a pyridine ring, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
52535-35-0 |
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Molecular Formula |
C11H13NO |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
2-methyl-4-(6-methylpyridin-3-yl)but-3-yn-2-ol |
InChI |
InChI=1S/C11H13NO/c1-9-4-5-10(8-12-9)6-7-11(2,3)13/h4-5,8,13H,1-3H3 |
InChI Key |
KJJAFWJUOBJLAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)C#CC(C)(C)O |
Origin of Product |
United States |
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